Tert-butyl 2-(cycloheptylamino)acetate
Description
Tert-butyl 2-(cycloheptylamino)acetate is a chemical compound characterized by a tert-butyl ester group, an acetamide backbone, and a cycloheptylamine substituent. The cycloheptyl group (a seven-membered alicyclic ring) distinguishes it from analogs with smaller or aromatic substituents. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging the tert-butyl group’s steric protection and the cycloheptylamine’s conformational flexibility.
Properties
CAS No. |
66937-57-3 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 2-(cycloheptylamino)acetate |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)10-14-11-8-6-4-5-7-9-11/h11,14H,4-10H2,1-3H3 |
InChI Key |
QKEDWEFRMMXCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(cycloheptylamino)acetate typically involves the esterification of N-cycloheptylglycine with t-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of flammable and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cycloheptylamino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(cycloheptylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 2-(cycloheptylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The cycloheptyl group may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Size and Hydrophobicity
The cycloheptyl group introduces distinct steric and lipophilic properties compared to smaller alicyclic or aromatic substituents:
*Estimated for free base; hydrochloride salt would increase molecular weight.
- Lipophilicity : The cycloheptyl group’s larger surface area enhances lipophilicity compared to cyclobutyl (4-membered) or cyclopropylmethyl groups. This may improve membrane permeability but reduce aqueous solubility.
Stability and Reactivity
- Hydrochloride Salts : Cyclobutyl and cyclopropylmethyl analogs are often stabilized as hydrochloride salts, improving crystallinity and shelf life. The cycloheptyl derivative may exhibit similar salt-forming tendencies but with altered solubility due to its bulkier substituent .
- Metabolic Stability: Alicyclic amines (cycloheptyl, cyclobutyl) are generally more metabolically stable than aromatic amines (e.g., 4-aminophenyl derivatives in ), which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
